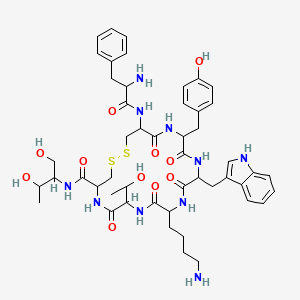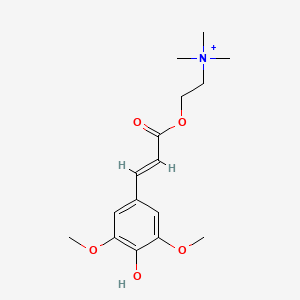
Sinapine
Overview
Description
Sinapine is an alkaloidal amine found predominantly in the seeds of plants belonging to the Brassicaceae family. It is the choline ester of sinapic acid and was first discovered by Etienne Ossian Henry in 1825 . This compound is known for its presence in oilseed crops such as mustard and rapeseed, where it is typically found in the outer seed coat .
Mechanism of Action
Target of Action
Sinapine, a main rapeseed polyphenol, has been found to interact with several targets. It suppresses the expression of CD36, a protein involved in lipid metabolism and foam cell formation . This compound also enhances the expression of CDC42, a cell signaling protein . Additionally, it activates the JAK2 and STAT3 proteins, which are key players in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its targets to bring about changes at the molecular level. It suppresses the expression of CD36, thereby inhibiting cholesterol uptake . By enhancing the expression of CDC42, it activates cholesterol efflux . Furthermore, by activating JAK2 and STAT3, it influences the conversion of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2) .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the uptake of cholesterol and activates its efflux, impacting lipid metabolism . By suppressing CD36 and enhancing CDC42, it influences the formation of foam cells, which are a key factor in the development of atherosclerosis . The activation of JAK2 and STAT3 suggests that this compound may also impact the JAK-STAT signaling pathway .
Result of Action
At the molecular and cellular level, this compound has been shown to alleviate foam cell formation, a key factor in the development of atherosclerosis . It achieves this by suppressing CD36 expression, enhancing CDC42 expression, and activating JAK2 and STAT3 in foam cells . These actions inhibit cholesterol uptake, activate cholesterol efflux, and convert macrophages from a pro-inflammatory state to an anti-inflammatory state .
Action Environment
Environmental factors can influence the action of this compound. For instance, during the solid-state fermentation process, the production of enzymes, especially laccase, may affect the concentration of this compound in rapeseed meal . Additionally, drying processes can significantly reduce the concentration of this compound in high moisture rapeseed meal .
Biochemical Analysis
Biochemical Properties
Sinapine interacts with various biomolecules in the cell. It has been shown to suppress the expression of CD36, a protein involved in lipid uptake, and enhance the expression of CDC42, a protein involved in cholesterol efflux . This compound also activates the JAK2 and STAT3 proteins, which are involved in various cellular processes including cell growth, differentiation, and immune responses .
Cellular Effects
This compound has significant effects on cellular processes. It can alleviate foam cell formation, a key event in the development of atherosclerosis . By suppressing CD36 expression and enhancing CDC42 expression, this compound inhibits cholesterol uptake and activates cholesterol efflux . Furthermore, this compound can convert macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various proteins and pathways. This compound suppresses the expression of CD36, thereby inhibiting cholesterol uptake . It enhances the expression of CDC42, promoting cholesterol efflux . This compound also activates the JAK2 and STAT3 proteins, influencing various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to alleviate foam cell formation, a process that can be monitored over time
Metabolic Pathways
This compound is involved in the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates through a metabolic network involving several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (this compound) esterase (SCE) .
Subcellular Localization
It has been speculated that this compound may accumulate in vacuoles, similar to sinapoylmalate
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapine can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The two-step strategy provides access to this compound with a 52% overall yield .
Industrial Production Methods: Industrial extraction of this compound from seed cakes typically involves defatting the cake with hexane using a Soxhlet apparatus, followed by extraction with 70% methanol at 75°C . Emerging technologies such as supercritical carbon dioxide pretreatment, high-voltage electrical discharges, and ultrasound-assisted extraction have also been investigated to improve this compound yield .
Chemical Reactions Analysis
Types of Reactions: Sinapine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions include sinapic acid and choline .
Scientific Research Applications
Sinapine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various sinapic acid derivatives.
Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.
Comparison with Similar Compounds
- Sinapoyl-glucose
- Sinapoyl-malate
- Sinapoyl-choline
Sinapine stands out due to its abundance in certain oilseed crops and its potential for industrial applications .
Properties
IUPAC Name |
2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXHFRXWWGYQH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO5+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18696-26-9, 84123-22-8 | |
| Record name | Sinapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


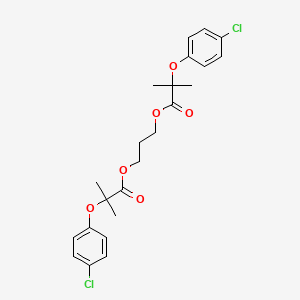
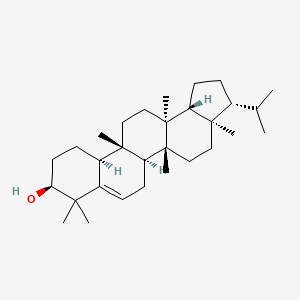
![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)
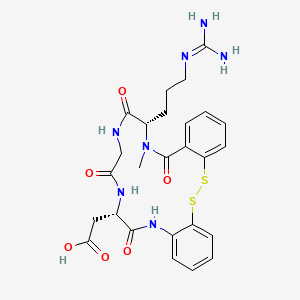
![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)
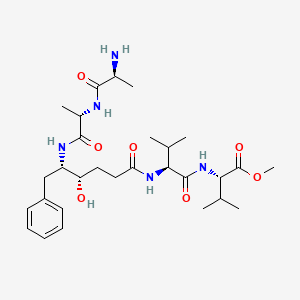
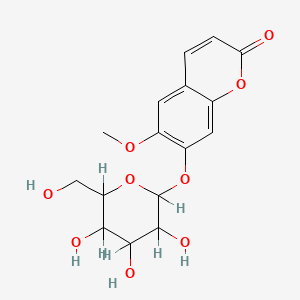
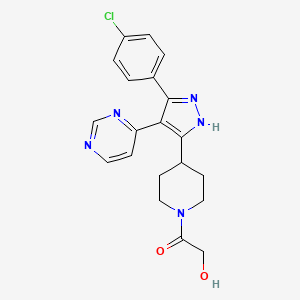

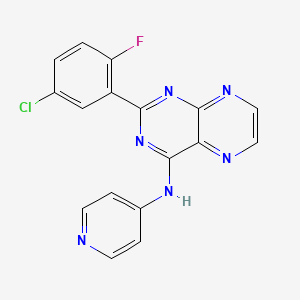
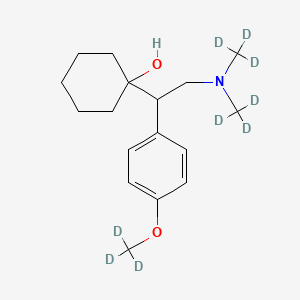
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)

